Ethyl 2,4-dichlorophenoxyacetate
Overview
Description
Ethyl 2,4-dichlorophenoxyacetate is an organic compound with the molecular formula C10H10Cl2O3. It is an ester derivative of 2,4-dichlorophenoxyacetic acid, which is widely known for its use as a systemic herbicide. This compound is primarily used in agricultural settings to control broadleaf weeds by mimicking the action of natural plant hormones, leading to uncontrolled growth and eventual death of the target plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dichlorophenoxyacetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2,4-Dichlorophenoxyacetic acid+EthanolH2SO4Ethyl 2,4-dichlorophenoxyacetate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize efficiency and yield. The use of a suitable solvent, such as toluene, helps in the separation of the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond is cleaved, resulting in the formation of 2,4-dichlorophenoxyacetic acid and ethanol.
Reduction: The compound can be reduced to form 2,4-dichlorophenoxyethanol.
Substitution: The chlorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures.
Major Products Formed:
Hydrolysis: 2,4-dichlorophenoxyacetic acid and ethanol.
Reduction: 2,4-dichlorophenoxyethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-dichlorophenoxyacetate has a wide range of applications in scientific research:
Agriculture: Used as a herbicide to control broadleaf weeds in crops such as wheat, corn, and rice.
Environmental Science: Studied for its biodegradation by soil microorganisms, which helps in understanding its environmental impact and developing bioremediation strategies.
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Medicine: Investigated for its potential effects on human health and its role in endocrine disruption.
Mechanism of Action
Ethyl 2,4-dichlorophenoxyacetate exerts its herbicidal effects by mimicking the action of natural auxins, which are plant hormones that regulate growth. The compound is absorbed through the leaves and translocated to the meristematic regions of the plant, where it induces uncontrolled cell division and growth. This leads to the disruption of normal plant development and eventual death .
The molecular targets of this compound include auxin receptors and transport proteins. The compound interferes with the normal signaling pathways of auxins, leading to an overproduction of ethylene and reactive oxygen species, which cause cellular damage and necrosis .
Comparison with Similar Compounds
Ethyl 2,4-dichlorophenoxyacetate is similar to other phenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound, widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with similar properties but with higher toxicity.
Mecoprop (MCPP): A related compound used for selective weed control in lawns and turf.
Uniqueness: this compound is unique in its ester form, which makes it more lipophilic and enhances its absorption and translocation within plants. This property makes it particularly effective in controlling a wide range of broadleaf weeds .
Properties
IUPAC Name |
ethyl 2-(2,4-dichlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLBZIVMVVHMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041346 | |
Record name | 2,4-D-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
533-23-3 | |
Record name | Ethyl 2,4-dichlorophenoxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-D-ethyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-D-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,4-dichlorophenoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-D-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8J68U4959 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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